molecular formula C12H9N3O2 B8693682 2-Nitroazobenzene CAS No. 37790-23-1

2-Nitroazobenzene

Cat. No. B8693682
CAS RN: 37790-23-1
M. Wt: 227.22 g/mol
InChI Key: DSZOTMKIKJOOPG-UHFFFAOYSA-N
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Patent
US04041044

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-octyl-2-nitroazobenzene and the moles of sodium hydroxide per mole of o-nitroazobenzene intermediate was increased from 0.42/1 to 1.2/1, the product 2-(2-hydroxy-5-tert-octylphenyl)-2H-benzotriazole was obtained in an isolated yield of 62.6% of theory with a melting point of 104°-107° C. The mother liquor contained a compound believed to be an isomer of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH2:39][C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:38])[CH3:37])=[CH:32][C:31]=1[N:44]=[N:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[N+:52]([O-])=O.[OH-].[Na+].[N+](C1C=CC=CC=1N=NC1C=CC=CC=1)([O-])=O>>[OH:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH2:39][C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:38])[CH3:37])=[CH:32][C:31]=1[N:44]1[N:52]=[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]2=[N:45]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04041044

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-octyl-2-nitroazobenzene and the moles of sodium hydroxide per mole of o-nitroazobenzene intermediate was increased from 0.42/1 to 1.2/1, the product 2-(2-hydroxy-5-tert-octylphenyl)-2H-benzotriazole was obtained in an isolated yield of 62.6% of theory with a melting point of 104°-107° C. The mother liquor contained a compound believed to be an isomer of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH2:39][C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:38])[CH3:37])=[CH:32][C:31]=1[N:44]=[N:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[N+:52]([O-])=O.[OH-].[Na+].[N+](C1C=CC=CC=1N=NC1C=CC=CC=1)([O-])=O>>[OH:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH2:39][C:40]([CH3:43])([CH3:42])[CH3:41])([CH3:38])[CH3:37])=[CH:32][C:31]=1[N:44]1[N:52]=[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]2=[N:45]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.